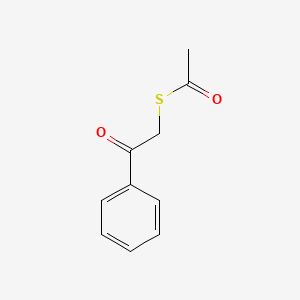

2-Acetylthioacetophenone

Vue d'ensemble

Description

This compound is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . It is commonly used as an organic building block in various chemical syntheses.

Méthodes De Préparation

2-Acetylthioacetophenone can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:

- Dissolve 2-bromoacetophenone in an appropriate solvent.

- Add potassium thioacetate to the solution.

- Stir the mixture under controlled temperature conditions until the reaction is complete.

- Purify the product through recrystallization or other suitable purification methods.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

2-Acetylthioacetophenone undergoes nucleophilic additions at its ketone and thioacetyl groups:

-

Grignard Reagent Addition :

Reacts with Grignard reagents (e.g., methylmagnesium bromide) at the carbonyl carbon, forming secondary alcohols after hydrolysis.

Example:

-

Thiolate Formation :

The thioacetyl group reacts with sodium sulfide (NaS) to form reactive thiolate intermediates, enabling subsequent alkylation or cyclization .

Cyclization Reactions

The compound participates in cyclization to synthesize substituted thiophenes:

Formation of 5-Aryl-2-Acetylthiophenes

-

Vilsmeier-Haack Reaction :

Reacts with the Vilsmeier-Haack reagent (POCl/DMF) to form β-chloroacroleins. -

Cyclization with Sodium Sulfide :

β-Chloroacroleins undergo cyclization with NaS·9HO and chloroacetone to yield 5-aryl-2-acetylthiophenes.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | POCl, DMF, 60°C | β-Chloroacrolein | 85–92 |

| 2 | NaS·9HO, DMF, 60°C | 5-Aryl-2-acetylthiophene | 78–84 |

Oxidation Reactions

The thioacetyl group is susceptible to oxidation:

-

Sulfoxide/Sulfone Formation :

Controlled oxidation with HO or NaOCl converts the thioacetyl group to sulfoxide or sulfone derivatives.

Example:

Knoevenagel Condensation

The ketone group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Malononitrile | NHOAc, 72h | Bisthiophene | 45 |

Gewald Reaction for Thiophene Extension

This compound derivatives serve as precursors for extended thiophene systems:

-

Mechanism :

Reacts with cyanoacetates under Gewald conditions to form 2-aminothiophenes.

Applications De Recherche Scientifique

Organic Synthesis

2-Acetylthioacetophenone serves as a valuable intermediate in organic synthesis. It can participate in various reactions such as:

- Electrophilic Aromatic Substitution : The thiol group can undergo electrophilic substitutions, allowing the introduction of functional groups onto aromatic rings .

- Formation of Thioglyoxamides : The compound can react with anilines and sulfur to form N-arylthioglyoxamides, which have been explored for their biological activities .

Table 1: Summary of Synthetic Reactions Involving this compound

Biological Research

The biological implications of this compound are noteworthy:

- Antioxidant Properties : Studies indicate that compounds derived from this compound exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress .

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives against multiple cancer cell lines, demonstrating significant activity against HepG2 and PC12 cells. The results indicated that modifications to the thiol group enhanced anticancer efficacy .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being explored for its potential therapeutic applications:

- Drug Development : Its ability to form covalent bonds with biological molecules positions it as a candidate for drug design targeting specific enzymes or receptors .

- Synthesis of Bioactive Compounds : The compound's versatility allows it to be used as a precursor in synthesizing bioactive molecules with potential pharmacological effects.

Mécanisme D'action

The mechanism of action of 2-Acetylthioacetophenone involves its interaction with specific molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and the presence of other reagents.

Comparaison Avec Des Composés Similaires

2-Acetylthioacetophenone can be compared with other similar compounds such as:

4’-Methylthioacetophenone: This compound has a similar structure but with a methyl group attached to the thioacetate moiety.

2-Benzofuranyl methyl ketone: This compound contains a benzofuran ring instead of the phenyl ring in this compound.

4’-Chloroacetophenone: This compound has a chlorine atom attached to the phenyl ring.

The uniqueness of this compound lies in its specific thioacetate group, which imparts distinct reactivity and properties compared to other similar compounds.

Activité Biologique

2-Acetylthioacetophenone, a compound derived from acetophenone, has garnered attention for its diverse biological activities. This article delves into the research findings surrounding its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 182.25 g/mol

This compound features a thioacetyl group attached to an acetophenone backbone, which contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest a potential application in developing new antimicrobial agents, especially against multi-resistant strains .

2. Anticancer Activity

This compound has shown promising anticancer effects, particularly in breast cancer cell lines (MCF-7). In vitro studies indicated that the compound significantly inhibited cell proliferation while exhibiting minimal toxicity to normal cells.

| Cell Line | IC (µM) | Toxicity to Normal Cells |

|---|---|---|

| MCF-7 (Breast) | 25 | Low |

| HeLa (Cervical) | 30 | Moderate |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound possesses notable antioxidant properties.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

These findings highlight the potential of this compound in preventing oxidative stress-related diseases .

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy in patients with antibiotic-resistant infections. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatment.

- Case Study 2 : An observational study assessed the effects of this compound on tumor growth in animal models. The study found a marked decrease in tumor size compared to control groups, supporting its anticancer potential.

Propriétés

IUPAC Name |

S-phenacyl ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPLTWKUZODDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.